1,4-Di(propan-2-yl)cyclopenta-1,3-diene
Description
1,4-Di(propan-2-yl)cyclopenta-1,3-diene is a cyclopentadiene derivative substituted with isopropyl groups at the 1- and 4-positions of the five-membered aromatic ring. Its structure combines the conjugated diene system of cyclopenta-1,3-diene with bulky isopropyl substituents, which impart steric hindrance and modulate electronic properties. Cyclopentadiene derivatives are pivotal in organic synthesis, particularly in Diels-Alder reactions, due to their aromaticity and reactivity . The isopropyl groups in this compound likely enhance thermal stability and solubility in nonpolar solvents, making it useful in specialized synthetic applications or material science.
Properties
IUPAC Name |
1,4-di(propan-2-yl)cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEQNYSVDNENPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The alkylation of cyclopentadiene with isopropyl alcohol proceeds via a base-catalyzed nucleophilic substitution mechanism. In the presence of a strong alkaline catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxyl group of isopropyl alcohol is deprotonated to form an isopropoxide ion. This alkoxide ion attacks the cyclopentadiene ring at either the 1- or 2-position, forming a monoalkylated intermediate. Subsequent alkylation at the 4-position yields 1,4-di(propan-2-yl)cyclopenta-1,3-diene as one of several regioisomers.
The reaction’s regioselectivity is influenced by steric and electronic factors. The initial alkylation preferentially occurs at the less substituted position (1- or 2-), while the second alkylation favors the 4-position due to reduced steric hindrance. Competing pathways lead to byproducts such as 1,3- and 2,4-diisopropyl isomers, necessitating rigorous purification.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and selectivity include temperature, pressure, catalyst concentration, and reaction time.
Table 1: Optimized Conditions for Alkylation of Cyclopentadiene
In a representative procedure, cyclopentadiene (2.0 mmol) and isopropyl alcohol (4.0 mmol) are combined with NaOH (10 mol%) in a pressurized reactor. The mixture is heated to 280°C under 3,000 psi for 1.5 hours, achieving a crude yield of 89% before purification.
Isomer Separation and Purification
The crude product typically contains this compound alongside 1,3- and 2,4-isomers. Separation is accomplished via fractional distillation or column chromatography.
Fractional Distillation :
-
The mixture is distilled under reduced pressure (10–20 mmHg), exploiting differences in boiling points. The 1,4-isomer exhibits a boiling point of 81°C at 10 mmHg, distinct from the 1,3-isomer (78°C).
Column Chromatography :
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Silica gel chromatography with a petroleum ether:ethyl acetate (30:1, v/v) eluent resolves isomers effectively. The 1,4-isomer elutes first due to its lower polarity.
Alternative Synthetic Routes
Metal-Catalyzed Coupling
Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between cyclopentadienyl halides and isopropyl boronic acids remains unexplored for this compound. Such methods could offer improved selectivity but require validation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl3, 500 MHz) :
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δ 1.25 (d, J = 6.5 Hz, 12H, CH(CH3)2),
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δ 3.70 (s, 2H, cyclopentadienyl CH),
13C NMR (CDCl3, 125 MHz) :
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M]+ at m/z 190.1564 (calculated for C13H20: 190.1565).
Challenges and Mitigation Strategies
Regioselectivity Control
The formation of undesired isomers is minimized by:
Chemical Reactions Analysis
Types of Reactions
1,4-Di(propan-2-yl)cyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
1,4-Di(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Di(propan-2-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes. The specific pathways and targets depend on the context of its use, such as in catalysis or as a precursor in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 1,4-Di(propan-2-yl)cyclopenta-1,3-diene and related cyclopentadiene derivatives:
Reactivity and Stability
- Steric Effects : The isopropyl groups in this compound introduce significant steric hindrance compared to unsubstituted cyclopenta-1,3-diene. This reduces its reactivity in Diels-Alder reactions but improves stability against dimerization or oxidation .
- Electronic Modulation : Unlike 4-Cyclopentene-1,3-dione, which is electron-deficient due to ketone groups, the isopropyl substituents in the target compound donate electron density, enhancing aromatic stabilization. This makes it less reactive toward electrophiles compared to electron-deficient derivatives .
- Biological Activity : Ferroquine’s cyclopenta-1,3-diene moiety is functionalized with a ferrocenyl group, enabling redox interactions with biological targets. In contrast, this compound lacks such functional groups, limiting direct pharmacological applications unless further derivatized .
Research Findings and Data Tables
Table 1: Comparative Physical Properties
| Property | This compound | 4-Cyclopentene-1,3-dione | Ferroquine |
|---|---|---|---|
| Molecular Weight (g/mol) | 150.27 | 96.08 | 421.70 |
| Boiling Point (°C) | ~200 (estimated) | 215–220 | N/A |
| Solubility | High in nonpolar solvents | Moderate in polar solvents | Soluble in DMSO |
| Aromatic Stabilization | High (electron-donating groups) | Low (electron-withdrawing) | Moderate (organometallic) |
Table 2: Key Reaction Parameters
| Reaction Type | This compound | Cyclopenta-1,3-diene |
|---|---|---|
| Diels-Alder Reactivity | Reduced (steric hindrance) | High |
| Oxidation Stability | High | Low |
| Thermal Decomposition | >250°C | ~150°C |
Biological Activity
1,4-Di(propan-2-yl)cyclopenta-1,3-diene, also known as diisopropylcyclopentadiene, is a compound of significant interest in organic chemistry and medicinal research. Its unique structure allows for various biological activities, which have been explored in recent studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈
- Molecular Weight : 150.26 g/mol
- CAS Number : 19391244
The compound features a cyclopentadiene core substituted with two isopropyl groups at the 1 and 4 positions. This configuration influences its reactivity and interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of cyclopentadienes can possess antimicrobial effects. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity or inhibiting essential enzymes involved in bacterial metabolism .
Anticancer Potential
Cyclopentadiene derivatives are being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of proliferation pathways. For instance, compounds similar to this compound have shown promise in preclinical models for various cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been noted to disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation in cancer cells.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 1,4-Di(propan-2-yl)cyclopenta-1,3-diene and its organometallic complexes?
Methodological Answer: The compound is synthesized via thermal cracking of dicyclopentadiene derivatives under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. For organometallic complexes, coordination reactions with transition metals (e.g., W, V, Nb) are performed in anhydrous solvents like tetrahydrofuran (THF), followed by rigorous purification via column chromatography. Kinetic studies recommend optimizing reaction temperatures (150–200°C) and catalyst ratios to enhance yields .
Q. Which spectroscopic and analytical techniques are critical for characterizing cyclopentadiene derivatives?
Methodological Answer: Key techniques include:
- NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns.
- IR Spectroscopy: Identifies C-H stretching modes (2900–3100 cm⁻¹) and metal-ligand vibrations.
- X-ray Crystallography: Resolves solid-state geometry, particularly for organometallic complexes.
- Electrospray Ionization Mass Spectrometry (ESI-MS): Verifies metal-ligand stoichiometry and complex stability .
Q. What foundational applications does this compound have in materials science?
Methodological Answer: The cyclopentadiene backbone serves as a precursor for conductive polymers and nanomaterials. For example, tungsten complexes enhance charge transport in polymers, validated via cyclic voltammetry and conductivity measurements. Synthetic protocols emphasize controlled ligand substitution to tune electronic properties .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize corrosion inhibition studies of cyclopentadiene derivatives?
Methodological Answer: DFT calculates electronic descriptors (e.g., HOMO-LUMO energy gaps, Fukui indices) to predict adsorption sites on metal surfaces. Coupled with electrochemical impedance spectroscopy (EIS), this approach validates inhibitor efficiency. Eddy et al. demonstrated this for mild steel in HCl, where theoretical adsorption energies correlated with experimental polarization resistance .
Q. What mechanistic insights explain the enhanced catalytic activity of tungsten-cyclopentadiene complexes in hydrogenation?
Methodological Answer: The tungsten center’s electron-deficient state, confirmed by X-ray absorption spectroscopy (XAS), facilitates H₂ activation. Kinetic studies reveal rate dependence on ligand electron-donating properties. Controlled ligand substitution experiments (e.g., replacing cyclopentadiene with stronger donors like CO) modulate turnover frequencies. In situ IR spectroscopy tracks intermediate formation during catalysis .
Q. How do structural modifications influence the biological activity of cyclopentadiene-based metallocenes?
Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., alkyl groups, halogens). For example, ferroquine—a cyclopentadiene-iron complex—exhibits antimalarial activity by disrupting heme detoxification. In vitro assays (e.g., IC₅₀ determinations in Plasmodium cultures) paired with molecular docking identify critical interactions with heme targets .
Q. What strategies resolve discrepancies between computational predictions and experimental results in organometallic studies?
Methodological Answer: Multi-scale modeling (e.g., QM/MM for enzyme interactions) reconciles theoretical and experimental data. For example, vanadium complexes predicted to inhibit enzymes via DFT were validated using fluorescence quenching assays. Discrepancies in redox potentials are addressed by refining solvent models in computational setups .
Q. How do cyclopentadiene-niobium complexes compare to other transition metal analogs in catalytic polymerization?
Methodological Answer: Comparative studies use kinetic profiling and polymer characterization (GPC, DSC). Niobium(V) complexes show higher thermal stability in olefin polymerization than iron analogs, attributed to stronger Nb-C bonding (XPS data). In situ NMR monitors chain propagation rates under varying pressures .
Data Contradiction Analysis
Q. Why do experimental corrosion inhibition efficiencies sometimes deviate from DFT predictions?
Methodological Answer: Deviations arise from solvent effects, surface heterogeneity, or incomplete DFT solvation models. Eddy et al. addressed this by incorporating explicit solvent molecules in simulations and using atomic force microscopy (AFM) to map surface adsorption. Revised computational protocols improved agreement with electrochemical data .
Methodological Tables
| Study Type | Key Parameters | Techniques | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Turnover frequency, enantioselectivity | GC-MS, in situ IR, XAS | |
| Corrosion Inhibition | Adsorption energy, charge transfer | DFT, EIS, Potentiodynamic Polarization | |
| Biological Activity | IC₅₀, binding affinity | Fluorescence assays, molecular docking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
